molecular formula C16H14N4O2 B2460575 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034279-53-1

3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2460575
CAS No.: 2034279-53-1
M. Wt: 294.314
InChI Key: SFGWKJKCRGXCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound characterized by the presence of a pyridazine ring, a pyrrolidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold in drug discovery for developing new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable tool in medicinal chemistry research .

Mechanism of Action

The mechanism of action of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring, in particular, is known for its ability to form hydrogen bonds and π-π stacking interactions, which can enhance its binding affinity to biological targets. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile stands out due to its unique combination of the pyridazine and pyrrolidine rings. Similar compounds include:

Properties

IUPAC Name

3-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c17-10-12-3-1-4-13(9-12)16(21)20-8-6-14(11-20)22-15-5-2-7-18-19-15/h1-5,7,9,14H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGWKJKCRGXCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.